delta2-Cefotetan
Overview
Description
Delta2-Cefotetan is a research chemical . It is widely used in scientific research due to its unique structure and properties.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, general principles of chemical reaction analysis can be applied. These include monitoring reactive intermediates, understanding the alteration of oxidation states, and using electroanalytical tools to investigate redox-active intermediates .
Scientific Research Applications
Dispersion States in Nanotube Research
Delta2-Cefotetan's research applications seem to extend to the study of dispersion states in nanotube research. Ham, Choi, and Chung (2005) investigated the dispersion of single-walled carbon nanotubes in various solvents, correlating the degree of dispersion state with Hansen solubility parameters, where Delta2 was a significant component (Ham, Choi, & Chung, 2005).
Gene Expression Analysis
In the field of genetics, this compound is relevant in analyzing relative gene expression data. Livak and Schmittgen (2001) described the use of the 2(-Delta Delta C(T)) Method in real-time, quantitative PCR experiments for analyzing relative changes in gene expression (Livak & Schmittgen, 2001).
Proteomics and 2-DE Analysis
Millioni et al. (2010) discussed Delta2D in the context of proteomics, particularly for 2-DE analysis. This study compared two software packages, Delta2D and Proteomweaver, for analyzing standard and experimental gel images in proteomic research (Millioni et al., 2010).
Cardiac Research
This compound's applications extend to cardiac research as well. Zhang and Brown (2004) focused on the role of Ca2+/calmodulin-dependent protein kinase II, including the delta isoforms, in cardiac hypertrophy and heart failure. They explored how these isoforms regulate cardiac function and their role in different cardiac conditions (Zhang & Brown, 2004).
Dental Composite Studies
Sarafianou et al. (2007) utilized this compound in studying the color stability and degree of cure of direct composite restoratives in dentistry. This research involved evaluating the color changes and remaining C = C bonds in dental composites after various aging processes (Sarafianou et al., 2007).
Stable Hydrogen Isotopic Analyses
Morrison et al. (2001) presented an on-line chromium reduction technique for measuring stable hydrogen (deltaD) isotopes in water, using continuous-flow isotope ratio mass spectrometry. This method offers significant advantages in earth and environmental sciences for measuring hydrogen isotopes in small water samples (Morrison et al., 2001).
High-Frequency Oscillatory Ventilation in Neonates
Habib, Pyon, and Courtney (2002) explored the use of nontidal high-frequency oscillatory ventilation (HFOV) in neonates, using deltaV(L)(t, P(aw)) = deltaV(L,max) model for optimizing airway pressure settings. This research is significant in neonatal care, particularly in managing lung mechanics and ventilation strategies (Habib, Pyon, & Courtney, 2002).
Mechanism of Action
Target of Action
Delta2-Cefotetan, also known as Cefotetan, is a semisynthetic cephamycin antibiotic . Its primary targets are the bacterial penicillin-binding proteins (PBPs), which play a crucial role in cell wall biosynthesis . By binding to these proteins, Cefotetan inhibits the synthesis of the bacterial cell wall, leading to the death of the bacteria .
Mode of Action
Cefotetan’s bactericidal action results from the inhibition of cell wall synthesis . It binds to and inhibits the bacterial PBPs, which are essential for cell wall biosynthesis . This interaction disrupts the formation of the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by Cefotetan is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, Cefotetan prevents the cross-linking of peptidoglycan chains, a critical step in cell wall construction . This disruption in the cell wall synthesis pathway leads to a weakened cell wall, cell lysis, and ultimately, bacterial death .
Pharmacokinetics
Cefotetan can be administered intravenously or intramuscularly . The volume of distribution is between 8 and 13L, similar to other cephalosporins . The drug exhibits almost linear pharmacokinetics, with mean peak plasma concentrations being almost linearly related to the dose . The total body clearance is 1.8 to 2.9 L/h, with renal clearance accounting for about 64 to 84% of a dose . Approximately 75% of a dose is excreted in the urine within 24 hours . The plasma elimination half-life is between 3 and 4 hours after intravenous and intramuscular doses .
Result of Action
The primary result of Cefotetan’s action is the death of the bacteria. By inhibiting cell wall synthesis, Cefotetan causes cell lysis and death . This makes it effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative microorganisms .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h3,7,13,15H,4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t7?,13?,15-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSPFHNCVUTGLP-IGTHYWETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=CS[C@@H]3[C@@](C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718730 | |
Record name | (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1332499-75-8 | |
Record name | (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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